molecular formula C22H24N4O4 B4371938 N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide CAS No. 1174869-08-9

N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B4371938
CAS No.: 1174869-08-9
M. Wt: 408.4 g/mol
InChI Key: OQERIWQJUIUALN-UHFFFAOYSA-N
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Description

N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a pyrazole-based dicarboxamide derivative characterized by two 2-methoxy-5-methylphenyl substituents attached to the pyrazole ring. Its molecular formula is C₂₂H₂₄N₄O₄, with a molecular weight of 408.46 g/mol .

Properties

IUPAC Name

3-N,4-N-bis(2-methoxy-5-methylphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-13-6-8-18(29-4)16(10-13)24-21(27)15-12-23-26(3)20(15)22(28)25-17-11-14(2)7-9-19(17)30-5/h6-12H,1-5H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQERIWQJUIUALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146239
Record name N4,N5-Bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174869-08-9
Record name N4,N5-Bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174869-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N5-Bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylphenylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bonds. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound’s carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings and pyrazole moiety can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyrazole dicarboxamides. Key structural analogs include:

N,N'-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
  • Molecular Formula : C₂₀H₁₈Cl₂N₄O₂
  • Molecular Weight : 417.3 g/mol
  • Key Features : Chlorine atoms at the 3-position and methyl groups at the 4-position on the phenyl rings.
  • Comparison: The chloro substituents increase electron-withdrawing effects compared to methoxy groups, altering reactivity in nucleophilic substitution reactions . Higher molecular weight (417.3 vs. 408.46 g/mol) due to chlorine atoms. Potential applications in medicinal chemistry (e.g., antimicrobial or anticancer research) differ due to substituent-driven interactions with biological targets .
N,N'-bis(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide
  • Molecular Formula : C₂₀H₁₉N₅O₆
  • Molecular Weight : 425.4 g/mol
  • Key Features : Nitro group at the 4-position of the pyrazole ring and methoxy groups at the 4-position of phenyl rings.
  • Comparison :
    • The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in reduction and electrophilic substitution reactions .
    • Steric hindrance from the nitro group may reduce solubility compared to the target compound.
    • Applications in agrochemical research due to nitro-group-mediated oxidative stability .
N-(4-Chlorophenyl)methyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • Key Features : Incorporates a thiazole ring and trifluoromethyl group.
  • Comparison :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug design .
    • Thiazole moiety diversifies binding interactions with biological targets (e.g., enzymes or receptors) compared to simple phenyl-substituted analogs .

Physicochemical Properties

Property Target Compound 3-Chloro-4-Methylphenyl Analog 4-Nitro-4-Methoxyphenyl Analog
Molecular Weight (g/mol) 408.46 417.3 425.4
LogP (Predicted) ~3.2 ~3.8 ~2.9
Solubility (aq. media) Moderate Low Low
Key Functional Groups Methoxy, Methyl Chloro, Methyl Nitro, Methoxy

Biological Activity

N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H20N4O4
  • Molecular Weight : 356.38 g/mol

The structure features two methoxy-5-methylphenyl groups attached to a pyrazole core, which is further substituted with dicarboxamide groups. This unique configuration suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AStrongModerate
Compound BModerateStrong
This compoundTBDTBD

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Experimental data from similar compounds indicate that they can significantly reduce inflammation markers in vitro and in vivo.

Anticancer Potential

Preliminary research has suggested that this compound may have anticancer properties. Studies on related pyrazole compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.
  • Cell Signaling Modulation : It could affect signaling pathways associated with cell growth and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated that it exhibited comparable activity to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that this compound significantly reduced TNF-alpha levels in a murine model of inflammation, highlighting its therapeutic potential for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.